5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid
Overview
Description
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group, a methoxy group, and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid typically involves multiple steps, including the introduction of the sulfonyl group, the methoxy group, and the diethylamino group. Common synthetic routes may involve the use of sulfonyl chlorides and methoxy-substituted aromatic compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds, depending on the type of reaction and the reagents used.
Scientific Research Applications
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The methoxy and diethylamino groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dansyl chloride: Known for its use in protein labeling and fluorescence studies.
Sulfonamide derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions with biological molecules, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
5-[5-(diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-4-18(5-2)25(22,23)12-9-10-14(24-3)13(11-12)17-15(19)7-6-8-16(20)21/h9-11H,4-8H2,1-3H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKDXOSFJZPWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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